molecular formula C10H18N2O B11792466 (R)-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone

(R)-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone

Cat. No.: B11792466
M. Wt: 182.26 g/mol
InChI Key: YPWQBCTVFJVETL-SNVBAGLBSA-N
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Description

®-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a cyclopropylamino group and an ethanone moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the piperidine ring.

    Attachment of the Ethanone Moiety: The ethanone group is attached through acylation reactions, often using acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of ®-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and automated processes are often employed to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone: The enantiomer of the compound, which may exhibit different biological activities and properties.

    1-(3-(Cyclopropylamino)piperidin-1-yl)propanone: A structurally similar compound with a propanone moiety instead of ethanone.

    1-(3-(Cyclopropylamino)piperidin-1-yl)butanone: Another analog with a butanone group.

Uniqueness

®-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone is unique due to its specific stereochemistry and the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-[(3R)-3-(cyclopropylamino)piperidin-1-yl]ethanone

InChI

InChI=1S/C10H18N2O/c1-8(13)12-6-2-3-10(7-12)11-9-4-5-9/h9-11H,2-7H2,1H3/t10-/m1/s1

InChI Key

YPWQBCTVFJVETL-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)NC2CC2

Canonical SMILES

CC(=O)N1CCCC(C1)NC2CC2

Origin of Product

United States

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